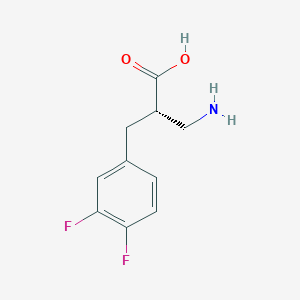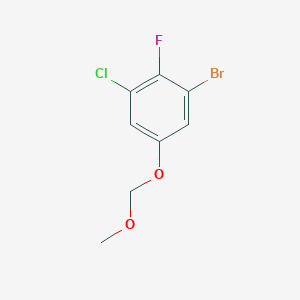
1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethoxy group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: The introduction of bromine, chlorine, and fluorine atoms is achieved through halogenation reactions. This can be done using reagents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions.
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxymethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxymethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact mechanism depends on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the chlorine atom.
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene: Similar structure with different positions of halogen atoms.
1-Chloro-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the bromine atom.
Uniqueness
1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, along with the methoxymethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H7BrClFO2 |
|---|---|
Poids moléculaire |
269.49 g/mol |
Nom IUPAC |
1-bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-5-2-6(9)8(11)7(10)3-5/h2-3H,4H2,1H3 |
Clé InChI |
LGJMZAILODFIIA-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C(=C1)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


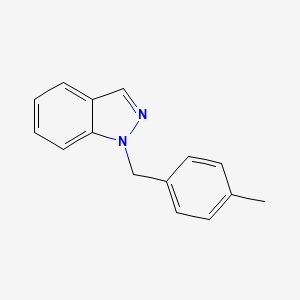
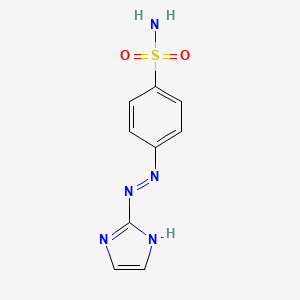
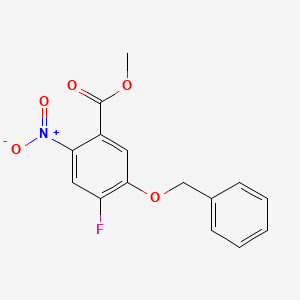

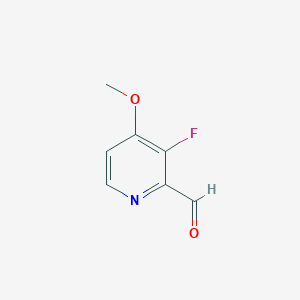
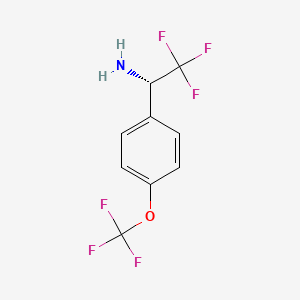
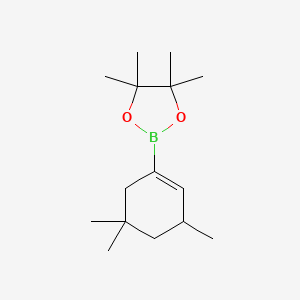
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
